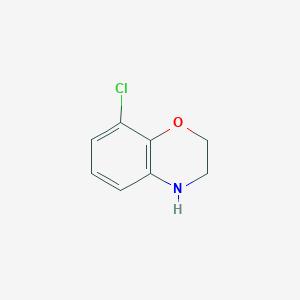

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-05-4 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine and Its Analogs

Strategies for the Construction of the 3,4-Dihydro-2H-1,4-benzoxazine Core

The fundamental approach to synthesizing 1,4-benzoxazines involves the formation of the oxazine (B8389632) ring fused to a benzene (B151609) ring. Most available methods accomplish this through the annulation of a 1,4-oxazine ring onto an existing aromatic scaffold. researchgate.net Key starting materials are often appropriately substituted arenes, such as 2-aminophenols or 2-halophenols. rsc.org

Cyclization reactions are the cornerstone of 1,4-benzoxazine synthesis. These reactions typically involve the intramolecular formation of an ether and an amine linkage to an aromatic ring. A common strategy starts with the reaction of a 2-aminophenol (B121084) derivative. For instance, 2-aminophenol can react with chloroacetyl chloride to form an intermediate that subsequently cyclizes to yield 2H-benzo[b] rsc.orgrsc.orgoxazin-3(4H)-one. ijpsjournal.com

Another powerful cyclization strategy involves a formal [4+2] cycloaddition. A yttrium triflate (Y(OTf)₃)-catalyzed cascade reaction between benzoxazoles and propargyl alcohols provides a pathway to various 1,4-benzoxazine scaffolds. rsc.orgrsc.org This process proceeds through a ring-opening of the benzoxazole (B165842) followed by a regioselective ring-closure, tolerating a wide range of functional groups. rsc.orgrsc.org

A novel, catalyst-free, one-pot multicomponent reaction has been developed using substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org This method proceeds via the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization, yielding 3,4-dihydro-2H-benzo[b] rsc.orgrsc.orgoxazine analogues with high diastereoselectivity. acs.org

Table 1: Comparison of Selected Cyclization Strategies for 1,4-Benzoxazine Core Synthesis

| Starting Materials | Reagents/Catalyst | Key Features | Yields | Reference |

| Benzoxazoles, Propargyl alcohols | Y(OTf)₃ | Cascade [4+2] cyclization, Mild conditions | Moderate to Excellent | rsc.org, rsc.org |

| 2-Aminophenols, Benzaldehydes, Phenacyl bromides | Cs₂CO₃ (Base) | One-pot, multicomponent, Microwave-compatible | Up to 97% | arkat-usa.org |

| 2-Aminophenols, Benzaldehydes, Phenacyl bromides | None (catalyst-free) | Green synthesis, High diastereoselectivity | 41-92% | acs.org |

| 2-Aminophenol, Chloroacetyl chloride | NaHCO₃ | Two-step process to form oxazinone derivative | Not specified | ijpsjournal.com |

This two-step approach involves the initial O-alkylation of a phenol (B47542), followed by an intramolecular cyclization to form the oxazine ring. A common precursor for this method is a 2-nitrophenol, which is first alkylated and then the nitro group is reduced to an amine, which subsequently cyclizes. For example, the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved by the O-alkylation of o-nitrophenol with 1-chloro-acetone, followed by a reduction and ring closure sequence. researchgate.net

Another variation involves the reaction of benzoylacetanilides with alkyl halides. In this process, O-alkylation can compete with C-alkylation, but the resulting enol ethers can be cyclized to form the desired heterocyclic products under acidic conditions. researchgate.net A more direct method involves the reaction between 2-aminophenols and 1,2-dibromoethane (B42909) using potassium carbonate (K₂CO₃) to yield 2H-1,4-benzoxazines. researchgate.net The resulting products can be further N-alkylated if desired. researchgate.net

A one-pot strategy combining cyclization and alkylation has also been developed for related sulfur-containing heterocycles (benzo[b]thiophenes), which starts from 2-alkynylthioanisoles and uses propargyl alcohols as both the cyclization precursor and the alkylating agent, suggesting potential applicability for oxygen analogs. rsc.org

The Mannich reaction is a highly versatile and widely used one-pot method for synthesizing 3,4-dihydro-1,3-benzoxazine derivatives. researchgate.net This condensation reaction typically involves a phenol, a primary amine, and formaldehyde (B43269). researchgate.net The reaction can be extended to synthesize a variety of benzoxazine (B1645224) monomers for polymerization. researchgate.net

The structures of the phenol and primary amine precursors significantly influence the reaction equilibrium and product yield. bohrium.comlookchem.com For instance, studies on p-substituted phenols and anilines have shown that electron-donating groups on the phenol increase the stability of the oxazine ring and favor product formation. rsc.org Conversely, an electron-donating group on the aniline (B41778) can decrease ring stability and lead to lower equilibrium constants. lookchem.comrsc.org The reaction proceeds through an N-substituted aminomethylphenol (Mannich base) intermediate, which then reacts with another molecule of formaldehyde to close the oxazine ring. lookchem.com This method's ease of use has allowed for the incorporation of various functional groups into the benzoxazine backbone. researchgate.net

Transition metal catalysis offers powerful and efficient routes to the 1,4-benzoxazine core by facilitating key bond-forming steps. rsc.orgmdpi.com Both copper and palladium catalysts are frequently employed.

Copper-catalyzed reactions are particularly useful for intramolecular C-O and C-N bond formation. researchgate.net An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a copper(I)-catalyzed intramolecular C-N cyclization of an intermediate formed from the reaction of activated aziridines with 2-halophenols. organic-chemistry.org Another approach uses copper catalysis for the ring opening of aziridines and epoxides followed by cyclization with aminophenols to produce 1,4-benzoxazines. researchgate.net

Palladium catalysts are effective in tandem or domino reactions. A palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles can produce chiral 3,4-dihydro-2H-benzo[b] rsc.orgrsc.orgoxazines in good yield and enantioselectivity. organic-chemistry.org Palladium catalysis has also been used in cascade transformations of functionalized alkynes to generate complex fused heterocyclic systems containing the benzoxazine moiety. acs.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Benzoxazines

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

| Cu(I) | Intramolecular C-N Cyclization | Activated aziridines, 2-Halophenols | Stepwise, High enantio- and diastereospecificity | organic-chemistry.org |

| Alumina-supported Cu(II) | Aziridine Ring Opening/Cyclization | Aziridines, 2-Aminophenols | One-pot, Ligand-free, Recyclable catalyst | researchgate.net |

| Palladium / WingPhos ligand | Tandem Allylic Substitution | Vinyl-substituted heterocycles | Regio- and enantioselective | organic-chemistry.org |

| Pd(OAc)₂ | Cascade Transformation | Pyrrole-derived multifunctional alkynes | Diversity-oriented synthesis | acs.org |

The application of microwave irradiation has significantly improved the synthesis of benzoxazine derivatives by reducing reaction times, often from hours to minutes, and increasing product yields. arkat-usa.orgresearchgate.net This technique is compatible with various synthetic strategies, including multicomponent reactions.

A microwave-assisted, one-pot multicomponent synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgrsc.orgoxazines from 2-aminophenols, benzaldehydes, and phenacyl bromides demonstrated improved yields, higher purity, and easier work-up compared to conventional heating. arkat-usa.org Microwave heating has also been successfully applied to the synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines and benzoxazinediones under solvent-free conditions, highlighting its utility in green chemistry. researchgate.netresearchgate.net The efficiency of microwave-assisted synthesis makes it an attractive method for building libraries of benzoxazine compounds for further study. arkat-usa.org

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for benzoxazine synthesis have been developed. A notable example is the one-pot, multicomponent synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgrsc.orgoxazine analogues in ethanol. acs.org This method avoids the use of a catalyst and proceeds with high diastereoselectivity at mild conditions. acs.org

Another transition-metal-free approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol, which demonstrates a broad substrate scope and functional group tolerance. rsc.org Biocatalysis represents another green avenue; for instance, the enzyme Candida antarctica lipase (B570770) B (Novozym 435) has been found to catalyze a novel decarboxylative Michael addition to produce 1,4-benzoxazinone derivatives under mild, one-pot conditions. nih.gov These methods reduce waste and avoid the use of toxic and expensive metal catalysts, making them highly promising for sustainable chemical manufacturing. acs.orgrsc.org

Regioselective Introduction of the Chloro Substituent at the 8-Position

The most direct and regioselective method for the synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine involves the utilization of a pre-functionalized starting material, namely 2-amino-3-chlorophenol (B1288307) . This approach ensures the precise placement of the chlorine atom at the desired 8-position of the final benzoxazine ring system. The subsequent cyclization to form the oxazine ring is typically achieved by reacting 2-amino-3-chlorophenol with a suitable two-carbon electrophile, such as 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) under basic conditions. The base, often a carbonate salt like potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl and the amino groups, enabling nucleophilic attack on the electrophilic carbons of the ethane (B1197151) derivative to form the heterocyclic ring.

An alternative, though potentially less regioselective, strategy involves the direct chlorination of a pre-formed 3,4-dihydro-2H-1,4-benzoxazine. However, controlling the position of chlorination on the benzene ring can be challenging due to the activating nature of the ether and amine functionalities, which can lead to a mixture of isomers.

Another synthetic pathway, primarily for related benzoxazinone (B8607429) structures, involves the cyclization of a suitably substituted phenoxyacetamide. For instance, the synthesis of 8-chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one has been achieved through the intramolecular cyclization of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide. nih.gov This suggests that a similar strategy, starting from a 2-(2-chloro-6-aminophenoxy) derivative, could potentially be adapted for the synthesis of the target this compound.

Derivatization Strategies on the 3,4-Dihydro-2H-1,4-benzoxazine Skeleton

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of analogs with diverse properties.

N-Alkylation and N-Acylation Reactions

The secondary amine within the oxazine ring is a common site for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation can be readily achieved by treating this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, in the presence of a base. The base, typically a non-nucleophilic one like sodium hydride or potassium carbonate, deprotonates the nitrogen, enhancing its nucleophilicity to attack the electrophilic alkylating agent.

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 8-Chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | Not Specified | General Method |

| Benzyl Bromide | NaH | DMF | 8-Chloro-4-benzyl-3,4-dihydro-2H-1,4-benzoxazine | Not Specified | General Method |

N-Acylation introduces an acyl group onto the nitrogen atom, typically by reaction with acyl chlorides or anhydrides in the presence of a base or a catalyst. Pyridine is often used as both a solvent and a base to neutralize the generated HCl. This modification can significantly alter the electronic properties and steric hindrance around the nitrogen atom. beilstein-journals.orgrsc.org

| Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Acetyl Chloride | Pyridine | Pyridine | 4-Acetyl-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | Not Specified | General Method |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 4-Benzoyl-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | Not Specified | General Method |

Substituent Effects at the 2-Position

Introducing substituents at the 2-position of the benzoxazine ring can be accomplished by modifying the synthetic strategy. Instead of using a simple 1,2-dihaloethane for the cyclization step, a substituted analog can be employed. For example, using 1,2-dichloropropane (B32752) would lead to a methyl group at the 2-position.

Alternatively, a multi-step synthesis starting from a salicylaldehyde (B1680747) derivative can be utilized. researchgate.net For the 8-chloro analog, this would involve the reaction of 2-hydroxy-3-chlorobenzaldehyde with a primary amine to form a Schiff base, followed by reduction to the corresponding secondary amine, and subsequent ring closure with an appropriate aldehyde or ketone.

| Starting Materials | Reaction Steps | Product | Reference |

| 2-Amino-3-chlorophenol, 1,2-dichloropropane | Cyclization | 8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | Hypothetical |

| 2-Hydroxy-3-chlorobenzaldehyde, Primary Amine, Formaldehyde | Imine formation, Reduction, Cyclization | This compound | researchgate.net |

Modifications on the Aromatic Ring System (beyond 8-chloro)

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing chloro, ether, and amino functionalities will direct incoming electrophiles to specific positions on the benzene ring. The chlorine atom is a deactivating but ortho-, para-director, while the ether and amino groups are activating and ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution.

For example, nitration of the benzoxazine ring system can be performed using a mixture of nitric acid and sulfuric acid. Studies on related (2H)-1,4-benzoxazin-3(4H)-ones have shown that dinitration can occur at the 6- and 8-positions. researchgate.net For this compound, nitration would likely occur at the 6-position, directed by the activating ether and amino groups and influenced by the existing chloro substituent.

Friedel-Crafts reactions , such as alkylation or acylation, could also be employed to introduce carbon-based substituents onto the aromatic ring, although the presence of the deactivating chloro group might necessitate harsher reaction conditions. nih.gov The regiochemical outcome would again be dictated by the combined directing effects of the substituents already present on the ring.

Chemical Reactivity and Transformation Studies of 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Oxidative Transformations of the Benzoxazine (B1645224) Ring System

The oxidation of the benzoxazine ring system can lead to several products, depending on the oxidant and the substitution pattern of the molecule. The electron-rich nature of the bicyclic system makes it susceptible to oxidative processes. While specific studies on the direct oxidation of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine are not extensively detailed in the provided literature, related transformations offer insight into potential pathways.

For instance, at elevated temperatures (above 180°C), peripheral functional groups on the benzoxazine scaffold, such as an aldehyde group, can undergo oxidative reactions followed by decarboxylation, which contributes to further cross-linking in polymerization processes. researchgate.net The nitrogen and oxygen heteroatoms and the aromatic ring are potential sites for oxidation. The presence of the chloro group at the 8-position influences the electron density of the aromatic ring, potentially directing the outcome of oxidative reactions.

Reductive Modifications of the Benzoxazine Core

Reductive processes targeting the benzoxazine core can modify both the heterocyclic and the aromatic portions of the molecule. A key synthetic route to the 3,4-dihydro-2H-1,4-benzoxazine scaffold itself involves reductive steps. One established method includes the catalytic hydrogenation of precursor molecules, which facilitates the formation of the saturated heterocyclic ring. nih.gov For example, intermediates can be subjected to catalytic hydrogenation and intramolecular cyclization to furnish the dihydrobenzoxazine core. nih.gov

Further reduction of the this compound core could potentially lead to the dechlorination at the 8-position or hydrogenation of the benzene (B151609) ring, although these specific transformations require harsh conditions and suitable catalysts. The stability of the aromatic chloride under many reductive conditions allows for selective modification at other sites.

Nucleophilic and Electrophilic Substitution Reactions on the Benzoxazine Scaffold

The benzoxazine scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization. ijpsjournal.comnih.gov

Electrophilic Substitution: The polymerization of benzoxazines proceeds via a cationic ring-opening mechanism, which highlights the nucleophilic character of the aromatic ring. mdpi.com The process is often initiated by heat or a catalyst, leading to the formation of a carbocation. This electrophilic species is then attacked by the electron-rich ortho or para positions of the phenolic ring of a neighboring monomer, constituting an electrophilic aromatic substitution. researchgate.netmdpi.com The presence of substituents on the phenolic ring can influence the rate and regioselectivity of this polymerization step. mdpi.com

Nucleophilic Substitution: The nitrogen atom of the dihydrobenzoxazine ring is a key site for nucleophilic reactions. A significant transformation is the Buchwald–Hartwig cross-coupling reaction, which has been successfully employed to introduce various aryl groups at the N-4 position. nih.gov This reaction involves the palladium-catalyzed coupling of 3,4-dihydro-2H-1,4-benzoxazines with substituted bromobenzenes, yielding a library of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives. nih.gov

Furthermore, intramolecular nucleophilic substitution is a key step in the formation of related heterocyclic systems. For example, thiourea (B124793) intermediates derived from benzoxazine precursors can undergo intramolecular nucleophilic substitution to form 4H-3,1-benzothiazines. nih.gov The Smiles rearrangement, another powerful transformation, allows for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones through an intramolecular nucleophilic aromatic substitution pathway. researchgate.net The synthesis of various 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives has been achieved through initial sulfonation followed by nucleophilic substitution with various aryl amines. ijpsjournal.com

| Reaction Type | Reagents/Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Cross-Coupling | Substituted bromobenzenes, Pd catalyst | N-4 | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | nih.gov |

| Electrophilic Aromatic Substitution | Carbocation (from ring-opening) | Aromatic Ring (ortho/para to oxygen) | Polybenzoxazine network | researchgate.netmdpi.com |

| Nucleophilic Substitution | Aryl amines (on sulfonylated precursor) | Aromatic Ring | Aminosulfonyl-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-ones | ijpsjournal.com |

Ring Expansion and Contraction Reactions Involving 1,4-Benzoxazine Derivatives

The synthesis of 1,4-benzoxazine derivatives can be achieved through elegant ring contraction and expansion strategies.

Ring Contraction: A notable method involves the Pd(II)-catalyzed enantioselective ring contraction of 5,6-dihydro-2H-benzo[b] nih.govacs.orgoxazocines. nih.govfao.orgacs.org This reaction provides enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazine derivatives in good yields (up to 93%) and high enantiomeric ratios (up to 98:2 er). fao.orgacs.org The presence of an acidic additive is crucial for the success of this transformation. acs.org This method has been performed on a gram scale, demonstrating its synthetic utility. fao.org Another example of ring contraction involves the thermal conversion of 1,2,4-benzoxadiazines into benzoxazoles. rsc.org

| Starting Material | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|

| (Z)-8-Chloro-6-tosyl-5,6-dihydro-2H-benzo[b] nih.govacs.orgoxazocine | Pd(II) catalyst, acidic additive | Enantioselective, forms single regioisomer | 53% (of precursor) | acs.org |

| (Z)-8-Bromo-6-tosyl-5,6-dihydro-2H-benzo[b] nih.govacs.orgoxazocine | Pd(II) catalyst, acidic additive | Enantioselective, forms single regioisomer | 64% (of precursor) | acs.org |

Ring Expansion/Rearrangement: Conversely, 1,4-benzoxazine scaffolds can be constructed from smaller heterocyclic rings. A yttrium(III) triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols leads to the formation of various aldehyde-containing 1,4-benzoxazine compounds. rsc.org This process involves a ring-opening of the benzoxazole (B165842) followed by a regioselective [4+2] cyclization, effectively expanding the five-membered oxazole (B20620) ring system into the six-membered oxazine (B8389632) ring of the final product. rsc.org

Functionalization of Peripheral Groups on this compound Analogs

The substituents on the benzoxazine core, such as the chlorine atom at the 8-position and the hydrogen on the nitrogen atom, are prime targets for functionalization.

The N-H group of the 3,4-dihydro-2H-1,4-benzoxazine ring is readily functionalized. As discussed previously, N-arylation via Buchwald-Hartwig coupling is a powerful method for introducing aromatic substituents. nih.gov Other standard N-functionalization reactions, such as acylation and alkylation, can also be employed to modify this position.

The chlorine atom at the 8-position, while generally stable, can participate in nucleophilic aromatic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups. For example, studies on related systems have shown the synthesis of 8-amino-1,4-benzoxazine derivatives, which are prepared from precursors where a group at the 8-position is displaced by an amine. nih.gov Within these series, derivatives bearing an 8-benzylamino substituent were identified as particularly promising compounds in biological assays. nih.gov This highlights the feasibility of modifying the 8-position to tune the properties of the molecule.

Structure Activity Relationship Sar Investigations of 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine Analogs

Influence of the Chloro Substituent at Position 8 on Biological Activity

The presence and position of halogen substituents on the benzoxazine (B1645224) ring are known to significantly modulate the biological activity of the molecule. In various classes of benzoxazine derivatives, chloro-substituted compounds have demonstrated enhanced activity compared to their non-halogenated counterparts. ijnc.ir For instance, studies on certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones revealed that chloro-substituted derivatives exhibited superior antimicrobial activity. ijnc.ir

The influence of a substituent is also dependent on its position on the aromatic ring. Research into the synthesis and stability of 1,3-benzoxazines showed that substituents attached to the phenol (B47542) part of the molecule have an opposite effect on the oxazine (B8389632) ring's stability and the reaction's equilibrium constant compared to when they are attached to the N-aniline moiety. lookchem.com Specifically, introducing an electron-donating group to the phenol component enhances the stability of the oxazine ring, whereas the same group on the aniline (B41778) component decreases its stability. lookchem.com Conversely, a chlorine atom (an electron-withdrawing group) on the phenol ring was found to decrease the C-O bond order, which correlates with the stability of the oxazine ring. lookchem.com This suggests that the 8-chloro substituent, being on the phenol-derived portion of the 8-chloro-3,4-dihydro-2H-1,4-benzoxazine core, plays a crucial role in the molecule's electronic properties and conformational stability, which in turn affects its interaction with biological targets.

Impact of Substituents at the 2-Position on Receptor Affinity and Efficacy

Modifications at the 2-position of the 1,4-benzoxazine ring have a profound impact on the molecule's biological activity. A systematic investigation into a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which are analogs of the core structure, established a clear SAR for this position in the context of serotonin-3 (5-HT3) receptor antagonism. nih.gov

The study revealed that the introduction of substituents at the 2-position generally increased the antagonistic activities. The potency was observed to follow a specific order: dimethyl substitution was superior to a single methyl group, which in turn was more potent than the unsubstituted (dihydro) analog. Phenyl substitution at this position resulted in decreased activity. nih.gov This indicates that small, alkyl substituents at the 2-position are favorable for enhancing receptor affinity and efficacy, with gem-dimethyl substitution providing the optimal effect in this series. nih.gov In a different context, studies on other benzoxazine derivatives have shown that incorporating a long alkyl chain at the 2-position can lead to good antifungal activity. ijnc.ir

Table 1: Influence of 2-Position Substituents on 5-HT3 Receptor Antagonistic Activity Data derived from studies on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. nih.gov

| 2-Position Substituent | Relative Antagonistic Activity |

| Dimethyl | Highest |

| Methyl | High |

| Dihydro (unsubstituted) | Moderate |

| Phenyl | Low |

Role of N-Substituents on Pharmacological Profiles

The substituent attached to the nitrogen atom (N-4 position) of the 1,4-benzoxazine ring is a key determinant of the compound's pharmacological profile. In the investigation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 antagonists, the nature of the basic amine moiety linked to the carboxamide group was critical. nih.gov

Table 2: High-Affinity N-Substituents in Benzoxazine-8-Carboxamide Analogs for 5-HT3 Receptors nih.gov

| N-Substituent Moiety | Potency Comparison |

| 9-methyl-9-azabicyclo[3.3.1]non-3-yl | Equipotent to 1-azabicyclo[2.2.2]oct-3-yl |

| 1-azabicyclo[2.2.2]oct-3-yl | Equipotent to 9-methyl-9-azabicyclo[3.3.1]non-3-yl |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure, or conformation, of this compound analogs is intrinsically linked to their biological function. The heterocyclic six-membered oxazine ring typically exists in an irregular chair conformation. mdpi.com

In the highly potent 5-HT3 antagonist, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, both NMR studies and X-ray analysis confirmed that the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety adopts a boat-chair conformation. nih.gov The specific orientation of this bulky substituent is a key factor in its high-affinity binding to the receptor. nih.gov

Comparative SAR Studies with Other Halogenated Benzoxazines

Comparative studies with other halogenated benzoxazines provide a broader context for understanding the role of the 8-chloro substituent. In a series of 1,3-benzoxazine derivatives designed as potassium channel openers, SAR studies indicated that an electron-withdrawing group, such as a halogen, at specific positions was necessary for optimal activity. nih.gov Specifically, a compound with both a bromo group at C6 and a chloro group at C7 showed potent vasorelaxant activity. nih.gov This underscores the general principle that halogenation is a key strategy for modulating the biological effects of benzoxazines.

In the realm of polymer chemistry, benzoxazines derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane were compared to non-halogenated analogs. The resulting chlorinated polybenzoxazine exhibited a higher char yield and superior fire resistance, demonstrating that the chloro-substituent imparts specific, measurable properties to the final material. mdpi.com While this study focuses on polymers, it reinforces the significant impact of chlorine atoms on the physicochemical characteristics of the benzoxazine scaffold. mdpi.com

Pharmacological and Biological Activity Profiling of 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Serotonin-3 (5-HT3) Receptor Antagonism Studies

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been synthesized and assessed for their ability to act as antagonists for the serotonin-3 (5-HT3) receptor. nih.gov These studies utilize 5-HT3 receptor binding assays and the von Bezold-Jarisch reflex in rats as a measure of antagonistic activity. nih.govnih.gov

Structural modifications to the 1,4-benzoxazine ring have shown significant effects on receptor affinity. For instance, introducing substituents at the 2-position of the 1,4-benzoxazine ring was found to increase antagonistic activities, with a dimethyl substitution being more effective than methyl, dihydro, or phenyl substitutions. nih.gov In one series of compounds, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a particularly high affinity for 5-HT3 receptors, with a Ki value of 0.019 nM. nih.gov This compound also exhibited a long-lasting antagonistic effect on the von Bezold-Jarisch reflex in rats, a quality attributed to the two methyl groups at the 2-position and the boat-chair conformation of the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety. nih.gov

Another study led to a new series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides that were more potent than their 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamide counterparts. nih.gov Specifically, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide showed a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex. nih.gov

| Compound Name | Binding Affinity (Ki) | Key Structural Features | Reference |

|---|---|---|---|

| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 nM | Dimethyl substitution at position 2; 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety | nih.gov |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 nM | Methyl group at position 4; (S)-N-(1-azabicyclo[2.2.2]oct-3-yl) group | nih.gov |

Human DNA Topoisomerase I Inhibitory Potentials

Substituted-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been evaluated for their potential to inhibit human DNA topoisomerase I, a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov Using in vitro DNA relaxation assays, researchers have identified compounds that act as catalytic inhibitors and others that function as potential topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex. nih.gov

Among the tested compounds, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was identified as the most effective catalytic inhibitor with an IC50 value of 8.34 mM. nih.gov In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was found to be the strongest potential poison, with an IC50 of 0.0006 mM, significantly more potent than the reference drug camptothecin (B557342) (IC50: 0.034 mM). nih.gov Further investigation indicated that BONC-013 does not act as a DNA intercalator. nih.gov Structure-activity relationship (SAR) studies suggested that a hydroxyl group at the R position of the benzoxazine (B1645224) ring is important for catalytic inhibition, while a methyl group at the R1 position contributes to the poisonous effect. nih.gov

| Compound Name | Mechanism of Action | IC50 Value | Reference |

|---|---|---|---|

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) | Catalytic Inhibitor | 8.34 mM | nih.gov |

| ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) | Potential Poison | 0.0006 mM | nih.gov |

| Camptothecin (Reference) | Poison | 0.034 mM | nih.gov |

Antimicrobial Efficacy (Antibacterial and Antifungal)

Benzoxazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.govijnc.irijpsjournal.comjocpr.comicm.edu.plikm.org.my Studies have shown that the presence and position of substituents on the benzoxazine ring system significantly influence their efficacy.

For example, a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives were screened for antimicrobial activity, with methoxy-substituted versions showing greater activity than standard drugs. ijnc.ir Another study on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones found that chloro-substituted derivatives generally exhibited better activity. jocpr.com Research on 2H-benzo[b] nih.govijnc.iroxazin-3(4H)-one derivatives identified one compound, designated 4e, as having the highest potency against tested strains including E. coli, S. aureus, and B. subtilis. ijpsjournal.com Additionally, 3,4-dihydro-benzo[e] nih.govnih.gov oxazin-2-one derivatives have been noted for their significant antibacterial and antifungal activities. ikm.org.my Thionated-1,3-benzoxazine derivatives displayed antifungal activity comparable to the standard drug fluconazole (B54011) against several fungal strains. ikm.org.my

| Derivative Class | Key Finding | Targeted Microorganisms | Reference |

|---|---|---|---|

| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines | Methoxy substituted derivatives showed high activity. | Bacteria and Fungi | ijnc.ir |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Chloro substituted derivatives were more active. | S. aureus, E. coli, C. albicans | jocpr.com |

| 2H-benzo[b] nih.govijnc.iroxazin-3(4H)-ones | Compound 4e showed the highest potency. | E. coli, S. aureus, B. subtilis | ijpsjournal.com |

| 3,4-dihydro-benzo[e] nih.govnih.gov oxazin-2-ones | Demonstrated significant antibacterial and antifungal activity. | Bacteria and Fungi | ikm.org.my |

| Thionated-1,3-benzoxazines | Showed antifungal activity comparable to fluconazole. | Eight fungal strains | ikm.org.my |

Herbicide Safener Activities

Dichloroacetamide safeners, which include benzoxazine structures, are used in agriculture to protect crops from the toxic effects of co-applied chloroacetamide herbicides. nih.gov Benoxacor (B1667998) is a notable example of a dichloroacetamide safener containing a benzoxazine moiety. nih.gov The environmental fate of these compounds is under investigation, with studies examining their biotransformation by microorganisms. nih.gov

Research has identified a microbial biotransformation pathway for benoxacor that involves an initial dechlorination step catalyzed by glutathione (B108866) S-transferase (GST). nih.gov This reaction produces a monochloro-benoxacor intermediate, which was detected and confirmed during these studies. nih.gov The degradation of benzoxazine derivatives like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) can lead to the formation of aminophenoxazinones, which themselves possess phytotoxic or herbicidal properties. mdpi.com This demonstrates the dual role of the benzoxazine structure in both protecting crops and potentially acting as a natural herbicide. mdpi.com

Antihypertensive Agent Research and Imidazoline (B1206853) Binding Site Interactions

Certain centrally acting antihypertensive drugs possess an imidazoline or related chemical structure. nih.gov Radioligand binding studies have revealed that these compounds interact not only with α2-adrenoceptors but also with nonadrenergic imidazoline binding sites. nih.gov There is growing evidence that these imidazoline sites are involved in blood pressure regulation. nih.gov

The antihypertensive properties of imidazoline and related compounds may be attributed, at least in part, to their activation of these nonadrenergic imidazoline-preferring sites. nih.gov This mechanism is considered distinct from the effects mediated by α2-adrenoceptors. nih.gov While direct studies on 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives in this specific context are not detailed, the established role of imidazoline sites provides a key therapeutic target for structurally similar compounds being investigated for antihypertensive activity. nih.gov

Antineoplastic and Antiproliferative Investigations

The 1,4-benzoxazine scaffold is considered a biologically privileged structure for the development of anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.govresearchgate.netnih.gov

A series of novel 1,2,3-triazole-1,4-benzoxazine hybrids were synthesized and tested for antiproliferative activity against four human cancer cell lines: HeLa (cervical), MIAPACA (pancreatic), MDA-MB-231 (breast), and IMR32 (neuroblastoma). nih.gov Two compounds from this series, 5g and 5n, showed promising broad-spectrum activity, with GI50 values ranging from 0.1 to 1.1 µM and 1.2 to 2.5 µM, respectively. nih.gov Another compound, 5l, was particularly effective against MDA-MB-231 and IMR32 cell lines. nih.gov Other research has explored 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which exhibited moderate to good potency against various cancer cell lines. nih.gov The development of these compounds often involves strategies like down-regulating hypoxia-induced genes or inhibiting angiogenesis. nih.gov

| Compound | Activity Profile | GI50 Value Range (µM) | Target Cell Lines | Reference |

|---|---|---|---|---|

| 5g | Promising, broad-spectrum | 0.1 - 1.1 | HeLa, MDA-MB-231, MIAPACA, IMR32 | nih.gov |

| 5n | Promising, broad-spectrum | 1.2 - 2.5 | HeLa, MDA-MB-231, MIAPACA, IMR32 | nih.gov |

| 5l | Significant activity | 1.1 - 1.4 | MDA-MB-231, IMR32 | nih.gov |

Neuroprotective Effects

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and studied for their potential as neuroprotective agents, specifically for their ability to inhibit oxidative stress-induced neuronal death. nih.gov Structure-activity relationship studies revealed that 3-alkyl substituents on the 1,4-benzoxazine ring are crucial for effective neuroprotective activity. nih.gov Within this group, derivatives with an 8-benzylamino substituent were identified as the most active. nih.gov

These 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were highlighted as particularly promising because they demonstrated potent neuroprotective effects without showing significant intrinsic cytotoxicity. nih.gov In another study, two specific antioxidant 8-alkylamino-1,4-benzoxazines, S 24429 and S 24718, were shown to prevent the drop in ATP levels in astrocytes caused by hypoxia. nih.gov These compounds also proved to be powerful neuroprotective agents in a mouse model of brain damage, effectively protecting against induced lesions. nih.gov

Aldose Reductase Inhibition

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine, particularly those modified at the C8 position, have been investigated for their potential to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. Research into dihydrobenzoxazinone derivatives has revealed that the introduction of a styryl side chain at the C8 position can lead to potent and selective inhibition of aldose reductase (ALR2). nih.gov

A study focused on the design and synthesis of dihydrobenzoxazinone-based compounds as ALR2 inhibitors highlighted that most of the derivatives featuring styryl side chains demonstrated significant inhibitory activity. The IC50 values for these compounds, which represent the concentration required to inhibit 50% of the enzyme's activity, were found to be in the range of 0.082 to 0.308 μM. nih.gov

The most potent compound identified in this series was {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo researchgate.netphytojournal.comoxazin-4-yl}-acetic acid. This derivative exhibited an IC50 value of 0.082 μM, indicating strong inhibitory action against ALR2. nih.gov The inclusion of phenolic residues in these derivatives was a deliberate design strategy aimed at combining aldose reductase inhibition with antioxidant properties, which could further help in mitigating the progression of diabetic complications. nih.gov The potent activity of this C8-substituted derivative underscores the importance of this position in the molecular structure for achieving effective aldose reductase inhibition. nih.gov

| Compound Name | Structure | Aldose Reductase (ALR2) IC50 (µM) |

| {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo researchgate.netphytojournal.comoxazin-4-yl}-acetic acid | Not Available | 0.082 nih.gov |

Antifeedant and Pesticidal Applications

The benzoxazine scaffold is also a subject of interest in the development of agents for crop protection due to its potential antifeedant and pesticidal properties.

Research into the insecticidal activity of various benzo-fused heterocyclic compounds has included benzoxazine derivatives. A study investigating the biological activity of twelve such compounds against major agricultural pests, including the third instar larvae of Spodoptera litura and stored product pests like Sitophilus zeamais, Tribolium castaneum, and Callosobruchus chinensis, found that several benzoxazine derivatives demonstrated notable insecticidal effects. researchgate.net The results indicated that the efficacy of these compounds varied depending on the specific derivative, the insect species, the dosage, and the duration of exposure. researchgate.net Notably, the study concluded that many of the tested compounds exhibited potent insecticidal activity, with mortality rates ranging from 77% to 97% when administered through feeding, which was more effective than contact or larvicidal methods. researchgate.net

| Compound Class | Target Pest(s) | Observed Activity |

| Benzoxazine derivatives | Spodoptera litura, Sitophilus zeamais, Tribolium castaneum, Callosobruchus chinensis | Insecticidal activity (77-97% mortality by feeding method) researchgate.net |

| 1,4-Benzoxazin-3-one derivatives (Natural hydroxamic acids) | Rhopalosiphum padi (aphid) | Antifeedant activity nih.gov |

Mechanistic Investigations of 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine Bioactivity

Molecular Target Identification and Validation

Research into the derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has identified several key molecular targets. The substitution pattern on the benzoxazine (B1645224) ring system is crucial in determining target specificity and potency.

One of the most significant findings involves derivatives functionalized at the 8-position. A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov This receptor is a well-validated target for antiemetic drugs. The antagonistic activity of these compounds was confirmed through receptor binding assays and in vivo models, such as the von Bezold-Jarisch reflex in rats. nih.gov

In other studies, the 1,4-benzoxazine core has been linked to the activation of potassium channels. nih.gov Modifications at the 2-position of the 3,4-dihydro-2H-1,4-benzoxazine ring system led to the development of novel potassium channel activators. nih.gov Furthermore, screening of 2,8-disubstituted 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) derivatives has identified inhibitors of zinc finger DHHC domain–containing (zDHHC) enzymes, which are responsible for protein S-acylation. nih.gov General reviews of benzoxazine pharmacology also note that derivatives can act as inhibitors of renin and as modulators for neuropeptide Y Y5 and TXA2 receptors. jocpr.com

Enzyme Inhibition Kinetics and Characterization

The 1,4-benzoxazine scaffold is a versatile backbone for the design of potent enzyme inhibitors. Detailed kinetic studies have been performed on derivatives targeting human topoisomerase I, a critical enzyme in DNA replication and transcription. nih.govnih.gov

In a study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, compounds were identified that acted as either catalytic inhibitors or topoisomerase poisons. nih.govnih.gov One of the most potent poisons identified was ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), which exhibited an IC₅₀ value significantly lower than that of the well-known topoisomerase poison, camptothecin (B557342). nih.govnih.gov In contrast, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was found to be the most effective catalytic inhibitor in the series. nih.govnih.gov

Beyond topoisomerases, other benzoxazine derivatives have been shown to inhibit a range of enzymes. These include human leukocyte elastase (HLE), human cytomegalovirus (CMV) protease, and renin. jocpr.com Additionally, a high-throughput screen of over 350,000 compounds led to the discovery of 2,8-disubstituted 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine derivatives as novel inhibitors of zDHHC enzymes, which are involved in post-translational protein modification. nih.gov

| Compound | Target Enzyme | Activity Type | IC₅₀ Value (mM) | Reference |

|---|---|---|---|---|

| Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) | Human Topoisomerase I | Poison | 0.0006 | nih.govnih.gov |

| Camptothecin (Reference) | Human Topoisomerase I | Poison | 0.034 | nih.govnih.gov |

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) | Human Topoisomerase I | Catalytic Inhibitor | 8.34 | nih.govnih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

The interaction between benzoxazine derivatives and specific receptors has been characterized through binding assays, revealing high-affinity ligands for important therapeutic targets. The 8-substituted derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown particular promise.

Binding assays confirmed that 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives are potent antagonists of the 5-HT3 receptor. nih.gov Structure-activity relationship studies showed that substitution at the 2-position of the benzoxazine ring could further enhance this activity. nih.gov The most potent compound in this series, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, displayed an exceptionally high affinity for the 5-HT3 receptor with a very low inhibition constant (Ki). nih.gov This high affinity translates to a long-lasting antagonistic effect. nih.gov

Other research has identified 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin-3(4H)-ones as powerful antagonists for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. jocpr.com

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 5-HT3 | 0.019 nM | nih.gov |

DNA Intercalation and Topoisomerase Poisoning Mechanisms

Investigations into the anticancer potential of benzoxazine derivatives have explored their interactions with DNA and associated enzymes like topoisomerase I. nih.govnih.gov Topoisomerase inhibitors can act via two primary mechanisms: catalytic inhibition, where the enzyme's function is blocked, or poisoning, where the inhibitor stabilizes the transient enzyme-DNA cleavage complex, leading to DNA strand breaks.

Studies on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives revealed that compounds in this class could exhibit either of these mechanisms. nih.govnih.gov A key question in the mechanism of topoisomerase poisons is whether they act by intercalating into the DNA, which can interfere with the enzyme's binding or function. For the most potent poison in the studied series, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), an intercalation assay based on T4 DNA ligase was performed. nih.gov The results demonstrated that this compound was not a DNA intercalator, suggesting it poisons topoisomerase I through a different mechanism, likely by directly interacting with the enzyme or the enzyme-DNA complex without inserting into the DNA duplex. nih.govnih.gov

Cellular Pathway Modulation Studies

The bioactivity of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine and its analogs extends to the modulation of complex cellular pathways. A notable example is their role as herbicide safeners in plants. nih.gov Safeners based on the benzoxazine structure protect crops from herbicide damage by inducing the expression of detoxification genes. nih.govnih.gov This involves the upregulation of pathways involving glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which are crucial for metabolizing and neutralizing xenobiotics like herbicides. nih.gov

In the context of cancer research, 1,4-benzoxazine derivatives have been found to modulate pathways critical to tumor survival and growth. One derivative was shown to inhibit hypoxic tumors by downregulating genes that are typically induced under low-oxygen conditions. nih.gov Other related compounds have demonstrated anti-angiogenic properties, interfering with the formation of new blood vessels that supply tumors. nih.gov Furthermore, the phytotoxic effects of certain benzoxazinone (B8607429) compounds have been linked to the inhibition of histone deacetylases. researchgate.net This inhibition alters histone acetylation patterns, which in turn affects gene expression related to plant growth. researchgate.net

Detoxified Mechanism Elucidation (e.g., herbicide safeners)

The mechanism by which benzoxazine-based compounds act as herbicide safeners has been elucidated, revealing a sophisticated biochemical defense activation in plants. nih.gov Safeners are not toxic to the crop themselves but trigger a state of readiness, enhancing the plant's ability to metabolize and detoxify subsequently applied herbicides. nih.gov

This protection is achieved by inducing the expression of genes encoding key detoxification enzymes, particularly glutathione S-transferases (GSTs) and cytochrome P450s. nih.gov The GST enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). nih.govnih.gov This conjugation reaction typically involves the addition of a GSH thiolate anion to an electrophilic site on the herbicide, which neutralizes its phytotoxic activity and renders it more water-soluble for sequestration or further metabolism. nih.gov

Studies on the microbial biotransformation of the safener benoxacor (B1667998), which features a benzoxazine structure, provide a clear model for this process. The initial step is a GST-catalyzed reaction that conjugates the molecule with GSH. nih.gov This demonstrates that the core mechanism relies on tapping into a pre-existing detoxification pathway, enhancing its capacity to handle a xenobiotic threat. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, the precise connectivity of atoms can be determined. For 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, both ¹H and ¹³C NMR are essential for confirming the arrangement of the aromatic and heterocyclic ring systems.

¹H-NMR Studies

In ¹H-NMR spectroscopy, the protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic current. The chlorine atom at the C8 position and the oxygen and nitrogen atoms of the heterocyclic ring will influence the specific chemical shifts of the three aromatic protons (at C5, C6, and C7). These protons would likely present as a complex multiplet or as distinct doublets and triplets, depending on their coupling with each other.

The protons on the dihydro-1,4-oxazine ring would show distinct signals. The two methylene (B1212753) groups, -O-CH₂- (at C2) and -N-CH₂- (at C3), are adjacent to heteroatoms and are thus expected to be deshielded, appearing as triplets in the δ 3.0-4.5 ppm range. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H-NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (3H) | ~6.5 - 7.2 | Multiplet (m) | Signals correspond to protons at C5, C6, and C7. |

| O-CH₂ (2H) | ~4.2 - 4.5 | Triplet (t) | Corresponds to protons at position C2. |

| N-CH₂ (2H) | ~3.4 - 3.7 | Triplet (t) | Corresponds to protons at position C3. |

| N-H (1H) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

Note: The specific chemical shifts and coupling constants for this compound are not widely available in published literature; the values above are estimates based on analogous structures.

¹³C-NMR Studies

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. This compound has eight distinct carbon atoms, and eight corresponding signals are expected in the ¹³C-NMR spectrum. The aromatic carbons would appear in the δ 110-150 ppm region. The carbon atom bonded to chlorine (C8) and the carbons bonded to the heteroatoms (C4a and C8a) would have their chemical shifts significantly influenced by these substituents. The two methylene carbons of the oxazine (B8389632) ring (C2 and C3) would be found in the more upfield region, typically between δ 40-70 ppm.

Table 2: Expected ¹³C-NMR Resonances for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl (C8) | ~120 - 125 |

| Aromatic C-H (C5, C6, C7) | ~115 - 130 |

| Aromatic C-N (C4a) | ~135 - 140 |

| Aromatic C-O (C8a) | ~145 - 150 |

| O-CH₂ (C2) | ~65 - 70 |

| N-CH₂ (C3) | ~40 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₈ClNO), the calculated monoisotopic mass is 169.0294 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 169. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would also be expected. Common fragmentation pathways for benzoxazines involve cleavage of the heterocyclic ring. Expected fragments could arise from the loss of CH₂O or C₂H₄O, leading to significant fragment ions that help to confirm the core structure.

Table 3: Theoretical Mass Spectrometry Data for this compound

| Attribute | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Monoisotopic Mass | 169.0294 Da | uni.lu |

| Expected M⁺ Peak | m/z 169 | |

| Expected [M+2]⁺ Peak | m/z 171 | Due to the ³⁷Cl isotope, expected to be ~32% the intensity of the M⁺ peak. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A key feature would be the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methylene groups would be observed around 2850-3100 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) is particularly informative. It would contain bands corresponding to the aromatic C=C stretching (~1450-1600 cm⁻¹), the asymmetric and symmetric stretching of the C-O-C ether linkage (~1200-1250 cm⁻¹), and C-N bond stretching. The C-Cl bond would exhibit a stretching vibration in the 700-800 cm⁻¹ range.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3350 - 3450 | Secondary Amine |

| Aromatic C-H Stretch | ~3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | ~2850 - 2960 | -CH₂- |

| Aromatic C=C Stretch | ~1450 - 1600 | Benzene (B151609) Ring |

| Asymmetric C-O-C Stretch | ~1220 - 1260 | Aryl-Alkyl Ether |

| C-N Stretch | ~1180 - 1220 | Amine |

| C-Cl Stretch | ~700 - 800 | Aryl Halide |

Note: These are characteristic frequency ranges. Specific peak positions are not available from the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While the crystal structure for this compound itself is not publicly available, data for a related derivative, 8-chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one, has been reported. nih.govresearchgate.net

For this compound, a crystal structure would definitively confirm the planarity of the benzene ring and the conformation of the six-membered dihydro-oxazine ring. Such rings typically adopt a half-chair or twist-boat conformation to minimize steric strain. Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the solid-state architecture.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical composition of this compound (C₈H₈ClNO) is calculated based on its molecular formula and atomic weights. For a pure sample, the experimentally determined percentages should closely match these theoretical values, typically within a ±0.4% margin.

Table 5: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 56.65 | Not Available |

| Hydrogen | H | 4.75 | Not Available |

| Chlorine | Cl | 20.90 | Not Available |

| Nitrogen | N | 8.26 | Not Available |

| Oxygen | O | 9.43 | (Typically determined by difference) |

Note: Experimental values are not available in the searched literature and would be obtained from a physical sample analysis.

Computational Chemistry Approaches in 8 Chloro 3,4 Dihydro 2h 1,4 Benzoxazine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand, such as an 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivative, and a biological target. The simulation calculates a binding affinity or score, which estimates the strength of the interaction.

While specific docking studies on this compound are not extensively documented, research on analogous benzoxazine (B1645224) structures highlights the utility of this approach. For instance, various benzoxazine derivatives have been docked against microbial and cancer-related protein targets to explore their therapeutic potential. researchgate.netijpsjournal.com

Application to Antibacterial Research: In antibacterial studies, benzoxazine derivatives have been docked into the active sites of essential bacterial enzymes like DNA gyrase. ijpsjournal.comuobaghdad.edu.iquobaghdad.edu.iq DNA gyrase is a critical enzyme for bacterial DNA replication, making it a prime target for antibiotics. ijpsjournal.com Docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzoxazine scaffold and the amino acid residues in the enzyme's binding pocket. For example, studies on related compounds have shown that the benzoxazine core can form crucial hydrogen bonds with residues like Aspartate (Asp) and interact with other key residues within the ATP-binding domain of the gyrase. uobaghdad.edu.iq

Application to Anticancer Research: In oncology, molecular docking has been used to evaluate benzoxazine derivatives as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. researchgate.netscite.ai The docking results can guide the design of new analogs of this compound with improved binding affinity and selectivity for cancer-specific targets. nih.gov Studies have shown that modifications to the benzoxazine structure can significantly impact binding scores against various kinases implicated in tumor progression. nih.gov

The table below illustrates typical results from docking studies on benzoxazine analogs against various protein targets, showcasing the type of data generated.

| Benzoxazine Derivative | Protein Target | Target Class | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2H-benzo[b] nih.govvu.ltoxazin-3(4H)-one analog | E. coli DNA Gyrase B | Antibacterial | -6.585 | Asp81, Gly85, Thr173 |

| 2H-benzo[b] nih.govvu.ltoxazin-3(4H)-one analog | S. aureus DNA Gyrase | Antibacterial | -6.038 | - |

| 3,4-dihydro-2H-1,3-benzoxazine analog | Penicillin-Binding Protein 2a (MRSA) | Antibacterial | -7.2 (example value) | Asn545 |

| Flavone-benzoxazine hybrid | EGFR Kinase Domain | Anticancer | - (Affinity noted) | - |

| 2-phenyl-imidazo[1,2-b]pyridazine analog | Colony-Stimulating Factor 1 Receptor (CSF1R) | Anticancer | - (Strong binding noted) | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. vu.ltnih.gov Methods like Density Functional Theory (DFT) are commonly used to compute a wide range of molecular properties, such as optimized geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction energies. vu.ltresearchgate.net

For this compound, QC calculations can provide fundamental insights:

Molecular Geometry: DFT can be used to predict the most stable three-dimensional conformation of the molecule, including the puckering of the oxazine (B8389632) ring, which exists in semi-chair or semi-boat forms. mdpi.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. These calculations can also predict the molecule's dipole moment and polarizability. nih.gov

Reactivity Prediction: QC methods can model reaction pathways and calculate activation energies, helping to predict how the molecule might behave in chemical reactions or metabolic processes. vu.lt For instance, the electrooxidation potential of benzoxazines, a key factor in their biotransformation, has been successfully predicted using QC-derived descriptors. nih.gov

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental results to confirm the molecular structure. mdpi.commdpi.com

A study on a photochromic indolo[2,1-b] nih.govnih.govbenzoxazine used various QC methods to explore its ground and excited electronic states, identifying energy minima and transition states that govern its light-sensitive behavior. vu.lt Such approaches could be applied to this compound to understand its photostability and electronic properties.

The table below summarizes key properties of a benzoxazine derivative determined through DFT calculations.

| Calculated Property | Method | Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.2 eV (example) | Relates to electron-donating ability |

| LUMO Energy | DFT/B3LYP | -0.5 eV (example) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP | 5.7 eV (example) | Indicator of chemical stability and reactivity |

| Dipole Moment | DFT/B3LYP | 2.1 Debye (example) | Influences solubility and intermolecular interactions |

| Oxidation Potential | DFT | Predicted | Informs on metabolic stability and biotransformation |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. frontiersin.org This technique is invaluable for studying the conformational flexibility of this compound and the stability of its complexes with biological targets. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that reveals how the system evolves. youtube.com

When applied to a ligand-protein complex identified through molecular docking, MD simulations can:

Assess Complex Stability: MD can verify whether the binding pose predicted by docking is stable over time in a simulated physiological environment (i.e., in water at a specific temperature and pressure). Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. upm.edu.my A stable RMSD suggests a stable binding complex.

Refine Binding Poses: The initial docked pose can be refined as the simulation allows both the ligand and the protein to adjust their conformations, potentially revealing more favorable interactions not captured by the rigid docking process. frontiersin.org

Analyze Interaction Dynamics: MD simulations allow for detailed analysis of the dynamic behavior of intermolecular interactions, such as the persistence of hydrogen bonds over the simulation time. upm.edu.my

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than docking scores alone. upm.edu.my

MD simulations have been successfully used to study the stability of other benzoxazine derivatives in complex with targets like the penicillin-binding protein 2a from MRSA, confirming the stability of the ligand in the binding pocket. upm.edu.my Similarly, MD is used to predict the mechanical and thermal properties of polybenzoxazine materials. nih.govdpi-proceedings.com

| MD Simulation Parameter | Typical Value/Observation | Purpose |

|---|---|---|

| Simulation Time | 100-200 nanoseconds | To allow for sufficient conformational sampling and system equilibration. |

| Ligand RMSD | Stable fluctuation below 2-3 Å | Indicates the ligand remains stably bound in the protein's active site. |

| Protein RMSF | Low fluctuation in binding site residues | Root-Mean-Square Fluctuation shows the mobility of each amino acid; low values in the binding site indicate stable interactions. |

| Hydrogen Bond Occupancy | High percentage (>70%) | Measures the percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and importance. |

| Binding Free Energy (MM-PBSA) | Negative value (e.g., -50 kcal/mol) | Provides a quantitative estimate of the binding affinity of the ligand to the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

A QSAR study on a series of analogs of this compound would involve:

Data Set Collection: A series of benzoxazine derivatives with experimentally measured biological activities (e.g., IC₅₀ values against a specific target) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), or 3D structural features. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A QSAR study on 40 benzoxazine derivatives successfully modeled their electrooxidation half-wave potentials using descriptors like HOMO energy and partial positive surface area. nih.govnih.gov The study found that an ANN model provided superior predictive power compared to a linear model. nih.gov Another study used 3D-QSAR techniques (CoMFA and CoMSIA) on benzoxazole (B165842) derivatives to guide the design of new anticancer agents. rsc.org Such models could be developed for this compound analogs to predict their activity and prioritize which derivatives to synthesize for testing.

| QSAR Component | Example/Description | Role in Modeling |

|---|---|---|

| Dependent Variable | Biological Activity (e.g., IC₅₀, Ki) | The property to be predicted by the model. |

| Independent Variables (Descriptors) | LogP, Molar Refractivity, HOMO Energy, Dipole Moment, Surface Area | Structural or physicochemical properties that are correlated with activity. |

| Modeling Technique | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | The statistical method used to create the predictive equation. |

| Validation Metric (R²) | R² > 0.6 | Indicates the goodness-of-fit of the model. |

| Validation Metric (Q²) | Q² > 0.5 | Indicates the predictive power of the model from cross-validation. |

In Silico ADMET Prediction for Early-Stage Candidate Prioritization

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties in silico is a critical step in early-stage drug discovery to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

For this compound, various computational models can predict key ADMET parameters:

Absorption: Properties like solubility (LogS), intestinal absorption, and adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) are calculated to predict oral bioavailability. researchgate.netmdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. researchgate.net

Excretion: Parameters related to how the body eliminates the compound are estimated.

Toxicity: Potential for hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG inhibition), and mutagenicity can be flagged by predictive models. researchgate.net

Studies on other benzoxazine series have used online tools like pkCSM and SwissADME to predict these properties, showing that the scaffold can be modified to achieve favorable ADMET profiles, such as good intestinal absorption and low predicted toxicity. scite.airesearchgate.netmdpi.com

| ADMET Property | Predicted Value/Status for a Benzoxazine Analog | Interpretation for Drug Development |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule; favorable for absorption. |

| LogP | < 5 | Optimal lipophilicity for membrane permeability and solubility. |

| Human Intestinal Absorption | > 90% | High likelihood of being well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Desirable for peripherally acting drugs to avoid CNS side effects. |

| CYP2D6 Inhibitor | No | Low risk of metabolic drug-drug interactions via this pathway. |

| Hepatotoxicity | Not predicted to be toxic | Lower risk of causing liver damage. |

Future Research Directions and Therapeutic Potential

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

While effective methods for synthesizing the 1,4-benzoxazine core are known, current research aims to create more efficient, selective, and sustainable synthetic pathways. researchgate.netresearchgate.net Future work is expected to focus on several key areas:

Advanced Catalysis : The innovation of new catalytic systems, including both transition metal catalysts and organocatalysts, is essential for improving reaction yields and achieving high enantioselectivity. organic-chemistry.org For instance, chiral phosphoric acid (CPA) has been used to catalyze the synthesis of chiral 2H-1,4-benzoxazines with high enantioselectivity. organic-chemistry.org

Process Intensification : Methodologies like microwave-assisted synthesis and flow chemistry are being explored to shorten reaction times, increase yields, and allow for safer, more scalable production compared to traditional batch methods. researchgate.netresearchgate.net

Green Chemistry Principles : There is a significant push towards using environmentally friendly solvents, reducing the number of synthetic steps through one-pot or tandem reactions, and minimizing waste. researchgate.net A study highlighted a one-pot cascade synthesis using a copper catalyst for producing 2H-1,4-benzoxazin-3-(4H)-ones in good to excellent yields. researchgate.net